molecular formula C18H16N4O2S2 B3016574 N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide CAS No. 900009-86-1

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide

Cat. No.: B3016574
CAS No.: 900009-86-1
M. Wt: 384.47
InChI Key: BNZUEPNNSXNEGX-UHFFFAOYSA-N
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Description

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are enzymes known as primary amine oxidases (PAOs). These enzymes play a crucial role in the metabolism of biogenic amines, such as serotonin, dopamine, and histamine. Specifically, PAOs catalyze the oxidative deamination of primary amines, leading to the formation of aldehydes and ammonia. In the case of our compound, it interacts with PAOs, modulating their activity and affecting downstream processes .

Mode of Action

Upon binding to PAOs, our compound inhibits their enzymatic activity. This inhibition prevents the breakdown of neurotransmitters like serotonin and dopamine. As a result, these neurotransmitters accumulate in the synaptic cleft, leading to altered signaling pathways. The exact structural interactions between the compound and PAOs remain an active area of research, but it likely involves binding to the enzyme’s active site or allosteric sites .

Biochemical Pathways

The affected pathways include neurotransmitter metabolism, particularly the serotonin and dopamine pathways. By inhibiting PAOs, our compound indirectly enhances serotonin and dopamine levels. This modulation can influence mood, cognition, and behavior. Additionally, altered neurotransmitter levels may impact other downstream pathways, such as those involved in neuroprotection and inflammation .

Pharmacokinetics

Let’s break down the ADME properties:

Result of Action

The increased serotonin and dopamine levels impact mood, cognition, and behavior. Researchers continue to explore the precise consequences of this compound’s action .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, variations in liver function or drug interactions may alter its metabolism and clearance. Additionally, exposure to light or extreme conditions could affect its stability over time .

: Phenethylamine: Uses, Interactions, Mechanism of Action | DrugBank Online

Properties

IUPAC Name

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c23-17(19-9-13-7-4-8-26-13)18(24)20-16-14-10-25-11-15(14)21-22(16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZUEPNNSXNEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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